molecular formula C9H8BrF3O2 B1531397 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene CAS No. 1162261-92-8

1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene

Cat. No. B1531397
CAS RN: 1162261-92-8
M. Wt: 285.06 g/mol
InChI Key: OPKZEZVDRCJEGC-UHFFFAOYSA-N
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Description

“1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1162261-92-8 . It has a molecular weight of 285.06 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene” is 1S/C9H8BrF3O2/c1-2-14-8-5-6 (3-4-7 (8)10)15-9 (11,12)13/h3-5H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene” is a liquid . It has a molecular weight of 285.06 .

Scientific Research Applications

Synthetic Organic Chemistry Applications

1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene is a versatile compound used in the synthesis of complex molecules due to its reactivity and the unique properties of the trifluoromethoxy group. It is employed in reactions such as radical additions, where solvent effects are studied to optimize yields, showcasing its utility in developing efficient synthetic methodologies (Yorimitsu et al., 2001). Moreover, its use in Diels-Alder reactions as part of Diels-Alder components to produce functionalized (trifluoromethyl)benzenes highlights its role in creating structurally diverse and functionally rich molecules (Volle & Schlosser, 2002).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene derivatives are used to construct complex structures with potential applications ranging from selective sorption to fluorescence sensing. For example, zinc(II) coordination polymers synthesized using mixed organic ligands, including derivatives of 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene, exhibit selective CO2 over N2 adsorption and have implications for gas separation technologies and fluorescence-based sensing (Hua et al., 2015).

Safety and Hazards

The safety data sheet (MSDS) for “1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene” can be found at the provided link . Please refer to it for detailed safety and hazard information.

properties

IUPAC Name

1-bromo-2-ethoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-2-14-8-5-6(3-4-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKZEZVDRCJEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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